(2S)-2,5,5-Trimethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,5,5-Trimethylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of branched-chain fatty acid, which is characterized by its unique structure that includes three methyl groups attached to the heptanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5,5-Trimethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5,5-trimethylhexanoic acid, using a strong base like sodium hydride (NaH) and an alkyl halide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2,5,5-trimethylhept-2-enoic acid. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,5,5-Trimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2S)-2,5,5-Trimethylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2,5,5-Trimethylheptanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. The molecular targets and pathways involved include fatty acid synthase and acetyl-CoA carboxylase, which play crucial roles in lipid biosynthesis and regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,5,5-Trimethylhexanoic acid
- 2,5,5-Trimethylpentanoic acid
- 2,5,5-Trimethylbutanoic acid
Uniqueness
(2S)-2,5,5-Trimethylheptanoic acid is unique due to its specific chiral center and the presence of three methyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2,5,5-trimethylheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-10(3,4)7-6-8(2)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXDZCSVQTYBNN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.